2,4-dichloro-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide

Beschreibung

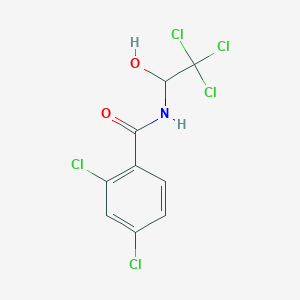

2,4-Dichloro-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide is a halogenated benzamide derivative characterized by a 2,4-dichlorinated benzoyl group and an N-substituted 2,2,2-trichloro-1-hydroxyethyl moiety.

Eigenschaften

IUPAC Name |

2,4-dichloro-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl5NO2/c10-4-1-2-5(6(11)3-4)7(16)15-8(17)9(12,13)14/h1-3,8,17H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNAIHZUWUMSRHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)NC(C(Cl)(Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 2,2,2-trichloroethanol in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other industrial-scale equipment to ensure efficient and consistent production.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-dichloro-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The compound can be reduced to form derivatives with fewer chlorine atoms.

Substitution: Chlorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce less chlorinated derivatives .

Wissenschaftliche Forschungsanwendungen

Environmental Science

Pesticide Development

2,4-Dichloro-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide has been explored for its efficacy as a pesticide. Its chlorinated structure enhances its effectiveness against pests while providing insights into the mechanisms of resistance and degradation in agricultural settings. Studies indicate that such compounds can significantly affect non-target organisms, prompting further research into their environmental impact and safety profiles .

Pollutant Degradation Studies

Research has shown that this compound can be used as a model for studying the degradation pathways of chlorinated organic pollutants in soil and water systems. Its stability allows researchers to track degradation products and understand the environmental fate of similar compounds .

Pharmacological Research

Anticancer Properties

Investigations into the anticancer properties of this compound have revealed potential mechanisms through which it may inhibit tumor growth. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound could be a candidate for further development as an anticancer agent .

Toxicological Studies

The compound's toxicological profile has been assessed to understand its safety and efficacy in potential therapeutic applications. Research indicates that while it exhibits promising biological activity, careful consideration of dosage and exposure is necessary due to its chlorinated nature .

Industrial Chemistry

Synthesis of Chlorinated Compounds

In industrial settings, this compound serves as an intermediate in the synthesis of other chlorinated organic compounds. Its unique structure allows for the modification and development of new materials with specific properties tailored for use in various applications .

Use in Polymer Chemistry

The compound is also utilized in polymer chemistry for producing chlorinated polymers with enhanced thermal stability and chemical resistance. These materials are valuable in industries requiring durable and resilient products .

Case Study 1: Environmental Impact Assessment

A study conducted on agricultural runoff containing this compound highlighted its persistence in aquatic ecosystems. Researchers found significant bioaccumulation in fish species exposed to contaminated water over prolonged periods. This case underscores the importance of evaluating the ecological risks associated with chlorinated compounds used in agriculture .

Case Study 2: Anticancer Research

In a controlled laboratory setting, a series of experiments were performed to assess the cytotoxic effects of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting that further exploration into its mechanisms could lead to novel cancer therapies .

Wirkmechanismus

The mechanism of action of 2,4-dichloro-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s multiple chlorine atoms and hydroxyethyl group allow it to form strong interactions with these targets, potentially inhibiting their activity or altering their function .

Vergleich Mit ähnlichen Verbindungen

Thiadiazole-Functionalized Analogs

The compound 2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide (–5) shares the 2,4-dichlorobenzamide backbone but replaces the hydroxyethyl group with a thiadiazolylamino substituent. This modification enhances its interaction with dihydrofolate reductase (DHFR), achieving a binding energy of ΔG = −9.0 kcal/mol, surpassing reference compounds in molecular docking studies .

Aminoalkyl and Heterocyclic Derivatives

Compounds such as N-(3-aminopropyl)-2,4-dichloro-N-(4-chlorophenyl)benzamide () and N-(2-aminoethyl)-2,4-dichloro-N-(4-chlorophenyl)benzamide hydrochloride () feature aminoalkyl chains instead of the hydroxyethyl group. These derivatives exhibit varied solubility and bioavailability due to protonatable amine groups, which may enhance water solubility compared to the more lipophilic trichloro-hydroxyethyl analog .

Aryl-Substituted Derivatives

2,4-Dichloro-N-(5-chloro-2-methoxyphenyl)benzamide () replaces the trichloro-hydroxyethyl group with a methoxyphenyl ring. This substitution increases molecular weight (330.6 g/mol) and logP (4.647), indicating higher lipophilicity, which may influence membrane permeability .

Physicochemical Properties

Key Observations :

Enzyme Inhibition

The thiadiazole analog demonstrates superior DHFR inhibition (ΔG = −9.0 kcal/mol) compared to non-thiadiazole derivatives, attributed to the rigid thiadiazole ring stabilizing ligand-receptor interactions . In contrast, aminoethyl-substituted benzamides () show potent activity against Trypanosoma brucei, with IC₅₀ values in the low micromolar range, though their exact binding mechanisms remain uncharacterized .

Antimicrobial Potential

Halogenation patterns significantly influence antimicrobial efficacy. For example, 2,4-dichloro-N-(4-methoxyphenyl)benzamide () exhibits moderate activity against Gram-positive bacteria, while the trichloro-hydroxyethyl group in the target compound may enhance bioavailability for intracellular targets .

Biologische Aktivität

2,4-Dichloro-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide is a synthetic compound with significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula: C₉H₆Cl₅NO₂

- Molecular Weight: 307.4 g/mol

- IUPAC Name: this compound

Biological Activity Overview

Research indicates that this compound exhibits various biological activities including:

- Antimicrobial Properties: The compound has shown effectiveness against a range of bacterial strains.

- Antitumor Activity: Studies suggest it has potential in inhibiting tumor cell proliferation.

- Enzyme Inhibition: It may act as an inhibitor of specific enzymes involved in metabolic pathways.

The biological effects of this compound are attributed to its interaction with cellular targets:

- Inhibition of Enzymatic Activity: The compound inhibits key enzymes that facilitate tumor growth and bacterial survival.

- DNA Binding Affinity: It demonstrates a binding affinity to DNA, disrupting replication processes in cancer cells.

Antimicrobial Activity

A study conducted by Sivaramkumar et al. (2010) demonstrated that the compound effectively inhibited the growth of various bacterial strains in vitro. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 10 |

| Pseudomonas aeruginosa | 20 |

These results indicate a promising potential for development as an antimicrobial agent.

Antitumor Effects

In a separate investigation focusing on antitumor properties, compounds structurally related to this compound were found to inhibit cell proliferation in various cancer cell lines. The following table summarizes the findings:

| Cell Line | IC₅₀ (µM) | Observed Effect |

|---|---|---|

| HeLa | 5.0 | Significant inhibition |

| MCF-7 | 3.5 | Moderate inhibition |

| A549 | 7.0 | Low inhibition |

The data suggests that the compound could serve as a lead for developing new anticancer drugs.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 2,4-dichloro-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves benzoylation of a hydroxylamine intermediate with 2,4-dichlorobenzoyl chloride under anhydrous conditions. Key steps include:

- Protection/deprotection : Use of N-Boc-2-aminoacetaldehyde to protect the amine group during alkylation, followed by HCl-mediated deprotection .

- Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) is preferred for benzoylation due to their inertness and ability to dissolve polar intermediates .

- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions like hydrolysis of the trichloroethyl group .

- Yield optimization : Purification via HPLC or recrystallization (e.g., using methanol/water mixtures) improves purity (>95%) .

Q. How is structural confirmation performed for this compound, and what analytical techniques are essential?

- Methodological Answer :

- 1H NMR : Key peaks include aromatic protons (δ 7.3–8.3 ppm for dichlorophenyl) and hydroxyethyl protons (δ 4.0–5.0 ppm). Splitting patterns (e.g., doublets at J = 9 Hz) confirm substitution .

- Mass spectrometry : ESI-MS (m/z 360–450 range) identifies molecular ion peaks (e.g., M+H+) and fragmentation patterns (e.g., loss of NH3: M−NH3+H+) .

- HPLC : Retention time consistency and peak symmetry (e.g., 100% area at 254 nm) validate purity .

Advanced Research Questions

Q. How do steric and electronic effects of the trichloroethyl group influence reactivity in nucleophilic substitutions?

- Methodological Answer :

- Steric hindrance : The bulky trichloroethyl group reduces accessibility to the amide nitrogen, slowing SN2 reactions. Kinetic studies (e.g., using DIPEA as a base) show lower reactivity compared to unsubstituted analogs .

- Electronic effects : Electron-withdrawing Cl atoms increase electrophilicity of the carbonyl carbon, enhancing susceptibility to nucleophilic attack (e.g., by amines or thiols). DFT calculations (B3LYP/6-31G*) correlate with experimental reaction rates .

- Data contradiction : Some studies report unexpected stability in acidic conditions, attributed to intramolecular H-bonding between the hydroxyethyl and carbonyl groups .

Q. What strategies resolve contradictory data on the compound’s bioactivity against Trypanosoma brucei?

- Methodological Answer :

- Dose-response validation : Reproduce assays using standardized parasite cultures (e.g., T. brucei Lister 427) and IC50 calculations. Discrepancies may arise from variations in assay media (e.g., HMI-9 vs. SDM-79) .

- Metabolic stability testing : Incubate the compound with liver microsomes to assess degradation rates. Poor correlation between in vitro and in vivo efficacy often links to rapid hepatic clearance .

- SAR studies : Compare analogs (e.g., replacing trichloroethyl with piperidinyl groups) to identify critical pharmacophores. For example, trichloroethyl derivatives show 10-fold higher potency than methyl-substituted analogs .

Q. How can computational modeling predict binding modes of this compound with parasitic enzyme targets?

- Methodological Answer :

- Docking simulations : Use AutoDock Vina to model interactions with T. brucei TbCatB protease (PDB: 3HHI). Key interactions include:

- H-bonding between the hydroxyethyl group and Asp234.

- π-Stacking of the dichlorophenyl ring with Trp221 .

- MD simulations : GROMACS runs (50 ns) assess stability of the ligand-enzyme complex. Root-mean-square deviation (RMSD) >2.5 Å suggests weak binding, correlating with low inhibitory activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.